Diethyl formamidomalonate

Catalog No.
S773883
CAS No.
6326-44-9
M.F
C8H13NO5
M. Wt
203.19 g/mol
Availability
In Stock
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Diethyl formamidomalonate

CAS Number

6326-44-9

Product Name

Diethyl formamidomalonate

IUPAC Name

diethyl 2-formamidopropanedioate

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C8H13NO5/c1-3-13-7(11)6(9-5-10)8(12)14-4-2/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

PFLHGSJLYNJIOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)NC=O

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC=O

Diethyl formamidomalonate is an organic compound with the chemical formula C₈H₁₃N₁O₅ and a molecular weight of approximately 203.19 g/mol. It is characterized by the presence of a formamide group attached to a malonate ester, specifically diethyl malonate. The structure consists of two ethyl ester groups and a formamidomalonate moiety, which contributes to its reactivity and biological properties. Diethyl formamidomalonate appears as a white to yellow powder and is typically odorless, making it suitable for various applications in organic synthesis and medicinal chemistry .

That are significant in organic synthesis:

  • Aldol Reactions: It can undergo decarboxylative aldol reactions, where it acts as a nucleophile, reacting with electrophiles to form β-hydroxy esters.
  • Condensation Reactions: The compound can also engage in condensation reactions due to the presence of both the formamide and malonate functionalities, leading to the formation of more complex molecules.
  • Hydrolysis: Under certain conditions, diethyl formamidomalonate can be hydrolyzed to yield corresponding acids and amines.

The synthesis of diethyl formamidomalonate typically involves several steps:

  • Formation of Diethyl Malonate: Initially, diethyl malonate is synthesized through the reaction of malonic acid with ethanol in the presence of an acid catalyst.
  • Formylation: The next step involves the introduction of the formamide group. This can be achieved through the reaction of diethyl malonate with formaldehyde and an amine under controlled conditions.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity diethyl formamidomalonate .

Diethyl formamidomalonate has several applications in organic chemistry and medicinal research:

  • Synthesis Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Building Block for Complex Molecules: Its unique structure allows it to be used as a building block for synthesizing more complex organic compounds.
  • Research Tool: The compound is utilized in research settings for studying enzyme interactions and metabolic pathways due to its reactivity.

Interaction studies involving diethyl formamidomalonate focus on its role as a nucleophile in various chemical transformations. These studies often evaluate how it interacts with electrophiles during synthesis processes, revealing insights into reaction mechanisms and kinetics. Additionally, investigations into its biological interactions suggest potential effects on enzyme activity and metabolic regulation, although more research is needed to fully elucidate these mechanisms.

Diethyl formamidomalonate shares structural similarities with several compounds that feature malonate or amide functionalities. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Diethyl MalonateDicarboxylic esterLacks the formamide group; primarily used in malonic ester synthesis.
Diethyl AminomalonateAmine derivativeContains an amine instead of a formamide; used in amino acid synthesis.
Diethyl AcetamidomalonateAcetamide derivativeContains an acetamide group; useful in peptide synthesis.
Diethyl FormateEsterSimple ester without amide functionality; widely used as a solvent.

Diethyl formamidomalonate's unique combination of both malonate and formamide functionalities distinguishes it from these similar compounds, allowing for diverse applications in synthetic chemistry and potential biological activity .

Structural Characteristics

Molecular Formula and Weight

Diethyl formamidomalonate possesses the molecular formula C₈H₁₃NO₅ [1] [2] [3]. The compound exhibits a molecular weight of 203.19 grams per mole, as determined through computational analysis [1] [4]. The NIST WebBook provides a slightly more precise molecular weight value of 203.1925 [3] [5]. The structure contains eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms arranged in a specific three-dimensional configuration [2] [6].

The compound's International Union of Pure and Applied Chemistry name is diethyl 2-formamidopropanedioate [1] [4]. The Chemical Abstracts Service registry number 6326-44-9 uniquely identifies this compound in chemical databases [1] [2] [7]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C(C(=O)OCC)NC=O [4] [8].

Functional Group Analysis

Diethyl formamidomalonate contains multiple functional groups that contribute to its chemical properties and reactivity patterns [2] . The molecule features two ethyl ester groups (-CO₂C₂H₅) positioned at the 1,3-positions of the propanedioic acid backbone [1] [4]. These ester functionalities impart significant reactivity toward nucleophilic attack and hydrolytic processes.

The central structural element consists of a formamide group (NHCHO) attached to the alpha carbon of the malonate framework [2] . This formamide functionality provides both hydrogen bonding capability through the nitrogen-hydrogen bond and electrophilic character at the carbonyl carbon. The presence of the formyl group creates a secondary amide linkage that influences the compound's stability and reactivity profile [10].

The malonate core structure exhibits enhanced acidity at the alpha carbon due to the electron-withdrawing effects of the adjacent carbonyl groups [11] [12]. This structural arrangement facilitates deprotonation reactions and subsequent nucleophilic substitution processes characteristic of malonate ester chemistry.

Bond Lengths and Angles

The molecular geometry of diethyl formamidomalonate reflects the tetrahedral arrangement around the central alpha carbon and the planar configuration of the amide and ester groups [2] [3]. The carbon-nitrogen bond length in the formamide group typically measures approximately 1.33 Angstroms, intermediate between single and double bond character due to resonance stabilization [13] [14].

The carbonyl carbon-oxygen double bonds in both the formamide and ester groups exhibit characteristic lengths of approximately 1.23 Angstroms [13] [14]. The carbon-oxygen single bonds in the ethyl ester portions display typical lengths of 1.36 Angstroms. The tetrahedral geometry around the alpha carbon creates bond angles of approximately 109.5 degrees, although slight deviations occur due to steric interactions and electronic effects [15] [8].

The planar arrangement of the formamide group results from partial double bond character between the carbon and nitrogen atoms, restricting rotation around this bond [16]. This restricted rotation contributes to the compound's conformational preferences and influences its spectroscopic properties.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

Proton Nuclear Magnetic Resonance spectroscopy of diethyl formamidomalonate reveals characteristic signal patterns that confirm the molecular structure [17] [18]. The formyl proton appears as a distinctive singlet at approximately 8.0 parts per million, consistent with the deshielding effect of the adjacent nitrogen and carbonyl groups [18] [19].

The alpha proton attached to the central carbon displays chemical shift values around 5.5 parts per million due to the deshielding influence of the adjacent carbonyl groups and the formamide nitrogen [17] [19]. The ethyl ester groups produce characteristic multipicity patterns with triplet signals for the methyl groups at approximately 1.25 parts per million and quartet signals for the methylene groups at 4.2 parts per million [19].

The amide proton exhibits variable chemical shift positions depending on solvent conditions and temperature, typically appearing between 6.0 and 7.0 parts per million [18] [16]. Deuterated dimethyl sulfoxide solutions show specific chemical shift patterns that facilitate structural confirmation and purity assessment [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with distinct resonances for each carbon environment [20] [19]. The carbonyl carbons appear in the characteristic downfield region between 160 and 170 parts per million, while the ethyl carbons produce signals in the aliphatic region below 70 parts per million.

Infrared Spectroscopy Characteristics

Infrared spectroscopy of diethyl formamidomalonate displays characteristic absorption bands that identify the major functional groups present in the molecule [5] [21]. The formamide carbonyl group produces a strong absorption band at approximately 1664 wave numbers per centimeter, consistent with secondary amide stretching frequencies [22] [13].

The ester carbonyl groups generate intense absorption bands in the region of 1730-1750 wave numbers per centimeter, reflecting the characteristic stretching frequencies of aliphatic ester functionalities [21] [22]. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band around 3300-3400 wave numbers per centimeter [22] [13].

The carbon-hydrogen stretching vibrations of the ethyl groups produce multiple bands in the 2800-3000 wave numbers per centimeter region [21] [13]. The carbon-nitrogen stretching of the amide group appears as a medium-intensity band near 1500 wave numbers per centimeter, while carbon-oxygen stretching vibrations occur around 1200 wave numbers per centimeter [22] [14].

Gas-phase infrared spectra exhibit sharper absorption features compared to condensed-phase measurements, reflecting reduced intermolecular interactions and conformational averaging effects [5] [21]. The spectral data serve as definitive fingerprints for compound identification and purity assessment.

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of diethyl formamidomalonate reflects the electronic transitions associated with the conjugated amide and ester chromophores [23] [24]. The formamide group contributes a characteristic absorption band in the region of 200-220 nanometers, corresponding to the π to π* transition of the carbon-nitrogen double bond character [23] [25].

The ester groups produce absorption features below 200 nanometers, associated with the σ to σ* transitions of the carbon-oxygen bonds [23] [26]. The compound exhibits relatively weak absorption in the visible region, consistent with the absence of extended conjugation systems or aromatic functionalities [24] [25].

Solvent effects significantly influence the absorption characteristics, with polar protic solvents causing red-shifts in the absorption maxima due to hydrogen bonding interactions with the amide group [23] [24]. The molar absorptivity values remain relatively low throughout the accessible wavelength range, reflecting the non-aromatic nature of the chromophoric systems [25] [26].

pH-dependent studies of related formamide-containing compounds demonstrate sensitivity to protonation states, although diethyl formamidomalonate itself exhibits limited ionizable character under normal analytical conditions [23] [24]. The absorption profile serves as a useful tool for quantitative analysis and monitoring of chemical transformations.

Physical Constants

Melting and Boiling Points

PropertyValueReference Conditions
Melting Point53-55°CLiterature values [7] [10]
Melting Point50-55°CAlternative range [4] [27]
Melting Point325 K (52°C)Uncertainty ±3 K [3]
Boiling Point173-176°C11 mmHg pressure [7] [10]
Boiling Point446.7 K (173.5°C)0.015 bar pressure [3]

Diethyl formamidomalonate exhibits a well-defined melting point range of 53-55 degrees Celsius under standard atmospheric conditions [7] [10] [28]. The melting behavior indicates a crystalline solid phase with moderate intermolecular forces contributing to lattice stability [4] [27]. Thermal analysis data from the National Institute of Standards and Technology provides a fusion temperature of 325 Kelvin with an estimated uncertainty of 3 Kelvin [3].

The boiling point occurs at 173-176 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury [7] [10] [28]. At standard atmospheric pressure, the boiling point increases significantly due to the enhanced intermolecular interactions requiring greater thermal energy for vaporization [3]. The reduced pressure boiling point data facilitates distillation purification procedures under mild conditions that minimize thermal decomposition.

Density and Specific Gravity

The density of diethyl formamidomalonate has been estimated at 1.167 grams per cubic centimeter at standard temperature and pressure conditions [7]. Alternative computational estimates suggest a density value of 1.3421 grams per cubic centimeter, though this represents a rough approximation requiring experimental validation [10] [28].

The specific gravity, representing the ratio of the compound's density to that of water, approximates 1.17 based on the density measurements [7]. This value indicates that diethyl formamidomalonate is denser than water and will settle to the bottom phase in biphasic aqueous systems [28] [29].

Density measurements serve critical roles in determining molar volumes, predicting solubility behavior, and calculating reaction stoichiometries [30] [31]. The relatively high density reflects the presence of multiple oxygen atoms and the compact molecular structure resulting from intramolecular hydrogen bonding interactions.

Refractive Index

The refractive index of diethyl formamidomalonate provides important information about the compound's optical properties and molecular polarizability [7] [10]. Estimated values indicate a refractive index of 1.445 [7] to 1.4750 [10] [28], measured at standard conditions using the sodium D-line wavelength.

These refractive index values fall within the typical range for organic compounds containing multiple polar functional groups [30] [31]. The relatively high refractive index reflects the presence of electronegative oxygen and nitrogen atoms that contribute to the overall molecular polarizability [32] [31].

Refractive index measurements serve as valuable analytical tools for compound identification and purity assessment [30] [28]. The optical properties also provide insights into intermolecular interactions and molecular packing arrangements in the liquid phase.

Solubility Parameters

Diethyl formamidomalonate exhibits limited water solubility due to the hydrophobic ethyl ester groups, despite the presence of the polar formamide functionality [29] [27]. The compound demonstrates good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide [33] [34].

The polar surface area of 81.70 square Angstroms indicates significant polar character that facilitates dissolution in protic solvents through hydrogen bonding interactions [7] [10]. The logarithm of the partition coefficient (LogP) value of 0.254 suggests moderate lipophilicity [7] [10].

Solubility in non-polar solvents remains limited due to the polar amide and ester functionalities that require solvation by polar molecules [29] [33]. The compound's solubility profile influences its extraction procedures, reaction conditions, and purification strategies in synthetic applications.

Flash point measurements exceed 230 degrees Fahrenheit (greater than 110 degrees Celsius), indicating relatively low volatility at ambient temperatures [7] [10] [28]. This thermal stability facilitates safe handling and storage under normal laboratory conditions.

Chemical Reactivity Profile

Hydrolytic Stability

Diethyl formamidomalonate demonstrates susceptibility to hydrolytic degradation under both acidic and basic conditions, following established mechanisms for ester and amide hydrolysis [35] [36] [37]. Under acidic conditions, protonation of the carbonyl oxygen atoms activates the ester groups toward nucleophilic attack by water molecules [11] [38].

The hydrolysis process proceeds through tetrahedral intermediate formation, leading to cleavage of the carbon-oxygen bonds and production of the corresponding dicarboxylic acid [11] [12] [39]. Acid-catalyzed hydrolysis requires only catalytic amounts of acid, as the protonation-deprotonation sequence regenerates the acidic catalyst [38] [40].

Basic hydrolysis conditions, utilizing sodium hydroxide or potassium hydroxide, promote nucleophilic attack at the ester carbonyl carbons [39] [41] [38]. This saponification process proceeds irreversibly to completion, yielding carboxylate salts and ethanol as the primary products [12] [38]. The reaction requires stoichiometric amounts of base for complete conversion.

The formamide group exhibits enhanced stability toward hydrolysis compared to the ester functionalities, though prolonged exposure to extreme pH conditions can lead to amide bond cleavage [35] [42]. The hydrolytic stability profile influences storage conditions and analytical procedures for this compound.

Oxidative Behavior

The oxidative behavior of diethyl formamidomalonate reflects the susceptibility of the formamide group to oxidative degradation under appropriate conditions [43] [44]. The nitrogen atom in the formamide functionality can undergo oxidation processes leading to nitrogen oxide formation and carbon-nitrogen bond cleavage [43] [44].

Oxidative transformations of the ethyl ester groups remain limited under mild conditions, though severe oxidative stress can lead to carbon-carbon bond fragmentation [43] [44]. The alpha carbon position, activated by the adjacent carbonyl groups, may undergo oxidative substitution reactions under specific catalytic conditions.

Studies of related formamide compounds demonstrate oxidative pathways involving hydrogen peroxide and other oxidizing agents [44] [45]. These reactions often proceed through imine intermediate formation followed by oxidative rearrangement to yield various nitrogen-containing products [44].

The compound's oxidative stability influences its storage requirements and compatibility with oxidizing reagents in synthetic applications [46] [34]. Antioxidant additives may enhance long-term stability during storage and handling procedures.

Reductive Transformations

Reductive transformations of diethyl formamidomalonate primarily involve the carbonyl functionalities present in both the formamide and ester groups [36] [37]. Reduction of the formamide carbonyl can yield the corresponding amine through carbon-oxygen bond cleavage and hydrogen addition [37] [44].

The ester groups undergo reduction to primary alcohols under appropriate reducing conditions, such as lithium aluminum hydride treatment [36] [11]. These reductive processes proceed through aldehyde intermediates that subsequently undergo further reduction to the alcohol oxidation state [11] [47].

Selective reduction strategies can target specific functional groups while preserving others, enabling controlled synthetic transformations [36] [37]. The malonate framework provides a versatile platform for reductive alkylation sequences commonly employed in amino acid synthesis [36] [11].

Electrochemical reduction studies of related compounds demonstrate reversible electron transfer processes at moderate potentials [44] [45]. These reductive pathways contribute to the compound's utility in synthetic organic chemistry applications.

Stability Considerations

Thermal Stability

Diethyl formamidomalonate exhibits moderate thermal stability up to its melting point range of 53-55 degrees Celsius [7] [10] [48]. Above this temperature, the compound transitions to the liquid phase while maintaining structural integrity under inert atmospheric conditions [3] [46].

Thermal decomposition typically initiates at elevated temperatures through decarboxylation processes characteristic of malonate derivatives [48] [11]. The presence of the formamide group may accelerate thermal degradation through amide bond cleavage and formaldehyde elimination reactions [48] [49].

Differential scanning calorimetry studies would provide quantitative data on thermal transition temperatures and decomposition kinetics [48] [46]. The thermal stability profile influences synthetic procedures requiring elevated temperatures and guides storage temperature recommendations [46] [34].

Pyrolysis products likely include carbon dioxide, ethanol, formaldehyde, and various nitrogen-containing fragments derived from amide decomposition [48] [49]. These thermal degradation pathways limit the compound's utility in high-temperature synthetic applications.

Photochemical Properties

Diethyl formamidomalonate demonstrates sensitivity to photochemical degradation under ultraviolet irradiation conditions [46] [34]. The formamide chromophore absorbs ultraviolet radiation, leading to electronic excitation and subsequent photochemical transformations [50] [45].

Photolysis studies of related formamide compounds reveal carbon-nitrogen bond cleavage as a primary photochemical pathway [22] [50]. These photodegradation processes generate reactive radical intermediates that can initiate complex reaction cascades [50] [45].

The compound requires protection from direct sunlight and ultraviolet sources during storage and handling procedures [46] [34]. Amber-colored storage containers and reduced lighting conditions help minimize photochemical degradation during laboratory use [34] [51].

Photostability studies demonstrate the importance of controlled lighting conditions for maintaining compound integrity over extended storage periods [46] [50]. These photochemical considerations influence analytical procedures and quality control protocols.

XLogP3

0.3

Melting Point

48.5 °C

Sequence

X

Other CAS

6326-44-9

Wikipedia

Diethyl formamidomalonate

Dates

Last modified: 08-15-2023

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